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Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical
mediators of cytokine and growth factor signaling.[1][2] The JAK2 protein consists of a kinase
domain (JH1) and a pseudokinase domain (JH2), which negatively regulates the activity of the
JH1 domain.[3][4] Dysregulation of JAK2 activity, often through mutations in the JH2 domain
such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[5] Consequently, the
JAK2 JH2 domain has emerged as an attractive target for the development of selective
therapeutic agents.

Fluorescence Polarization (FP) is a robust and sensitive technique used to monitor molecular
interactions in solution. The assay measures the change in the polarization of fluorescent light
emitted by a small, fluorescently labeled molecule (a tracer or probe) upon binding to a larger
molecule, such as a protein. In its unbound state, the small tracer rotates rapidly, resulting in
low polarization. When bound to the larger protein, its rotation is slowed, leading to an increase
in polarization. This principle can be applied in a competitive binding format to screen for and
characterize inhibitors that displace the fluorescent tracer from the protein's binding site.

These application notes provide a detailed protocol for a competitive fluorescence polarization
assay to identify and characterize small molecule binders of the JAK2 JH2 domain.
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Signaling Pathway

The JAK/STAT signaling pathway is initiated by the binding of cytokines or growth factors to
their specific receptors, leading to receptor dimerization and the activation of receptor-
associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor,
creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to
regulate the transcription of target genes involved in cell proliferation, differentiation, and
survival.

Caption: The JAK/STAT signaling pathway.

Experimental Workflow

The competitive fluorescence polarization assay for JAK2 JH2 involves the incubation of the
JAK2 JH2 protein with a fluorescently labeled tracer. The addition of a small molecule inhibitor
that binds to the same site as the tracer will displace it, leading to a decrease in the measured
fluorescence polarization.

Reagent Preparation
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Caption: Experimental workflow for the JAK2 JH2 FP assay.

Materials and Methods
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Reagents and Buffers

Reagent Supplier Catalog Number
Recombinant Human JAK2

BPS Bioscience 78103
JH2 (WT)
Fluorescent Tracer (e.g., JH2 o

BPS Bioscience 78103
Probe 1)
Tris-HCI Sigma-Aldrich T5941
NacCl Sigma-Aldrich $9888
Glycerol Sigma-Aldrich G5516
TCEP Sigma-Aldrich C4706
Tween 20 Sigma-Aldrich P9416
DMSO Sigma-Aldrich D8418
384-well black, flat-bottom ]

Corning 3571

plates

FP Buffer Composition:

e 20 mM Tris-HCI, pH 8.0

e 150 mM NaCl

e 20% Glycerol

e 0.5 mMMTCEP

e 0.01% Tween 20

Equipment

» Fluorescence microplate reader capable of measuring fluorescence polarization.

e Multichannel pipettes
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e Acoustic liquid handler (optional, for high-throughput screening)
Experimental Protocol

This protocol is for a competitive binding assay in a 384-well plate format.
1. Reagent Preparation:

» FP Buffer: Prepare a stock solution of the FP buffer and store it at 4°C.

e JAK2 JH2 Protein: Thaw the recombinant JAK2 JH2 protein on ice. Dilute the protein to the
desired final concentration in FP buffer. The optimal concentration should be determined
empirically but is typically around the Kd of the tracer. For a tracer with a Kd of 0.2 pM, a
working concentration of 2.96 uM (for addition to the plate) can be used.

o Fluorescent Tracer: Prepare a stock solution of the fluorescent tracer in DMSO. Further
dilute the tracer to the desired final concentration in FP buffer. A typical final concentration is
in the low nanomolar range (e.g., 24 nM). Protect the tracer solution from light.

o Test Compounds (Inhibitors): Prepare a stock solution of the test compounds in 100%
DMSO. Perform a serial dilution of the compounds in DMSO to create a concentration range
for IC50 determination.

2. Assay Procedure:

o Blank Wells: Add 200 uL of FP buffer to the wells designated as blanks (e.g., column 1).
e Control Wells (No Inhibitor): Add 150 pL of FP buffer to the control wells (e.g., column 2).
e Assay Wells: Add 140 pL of FP buffer to the remaining assay wells (columns 3-24).

¢ Protein Addition: Add 10 pL of the diluted JAK2 JH2 protein solution to all wells except the
blank wells.

e Compound/DMSO Addition:

o Add 2 uL of DMSO to the blank and control wells.
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o Add 2 pL of the serially diluted test compounds to the assay wells.

Tracer Addition: Add 50 uL of the diluted fluorescent tracer solution to all wells except the
blank wells.

Incubation: Mix the plate gently and incubate at room temperature for 60-90 minutes,
protected from light.

Measurement: Measure the fluorescence polarization on a suitable plate reader. Set the
excitation and emission wavelengths appropriate for the fluorophore used (e.g., for
fluorescein, excitation at 485 nm and emission at 535 nm).

Data Analysis

Calculate Fluorescence Polarization (FP): The instrument software will calculate the FP
values in millipolarization units (mP) using the following equation: FP = 1000 * (I_parallel - G
* |_perpendicular) / (1_parallel + G * |_perpendicular) Where |_parallel is the fluorescence
intensity parallel to the excitation plane, |_perpendicular is the fluorescence intensity
perpendicular to the excitation plane, and G is the G-factor.

Data Normalization: Normalize the data by setting the average FP value of the control wells
(protein + tracer + DMSO) as 100% binding and the average FP value of wells with a
saturating concentration of a known inhibitor (or no protein) as 0% binding.

IC50 Determination: Plot the normalized FP values against the logarithm of the inhibitor
concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value,
which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.

Quantitative Data Summary

The following table provides example dissociation constants (Kd) and IC50 values for known

compounds binding to the JAK2 JH2 domain, as determined by fluorescence polarization and

other biophysical methods.
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Compound Assay Type Kd (uM) IC50 (pM) Reference

JNJ7706621 FP 0.80 + 0.05 -

NVP-BSK805 FP 42.0+ 3.5 -

Filgotinib

(GLPG0634) FP >0 )

Compound 8 FP 57.3+£2.8 -

JNJ7706621 FP - ~0.5

AT9283 FP - ~3.5
Troubleshooting

Issue Possible Cause Solution

Low FP signal Low tracer concentration. Increase tracer concentration.

Low protein concentration. Increase protein concentration.

_ _ Verify excitation and emission
Incorrect filter settings.
wavelengths.

Subtract background from
) Autofluorescence from blank wells. Use non-binding
High background
compounds or plate. fluorescent compounds to test

for interference.

Centrifuge the plate before
Light scattering. reading. Ensure reagents are
fully dissolved.

Optimize tracer and protein
Poor Z'-factor Small assay window. concentrations. Use a higher

affinity tracer.

Hiah variabilit Ensure proper mixing and
igh variability.
J y accurate pipetting.
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Conclusion

This application note provides a comprehensive guide for performing a fluorescence
polarization assay to screen for and characterize inhibitors of the JAK2 JH2 domain. The
detailed protocol and data analysis guidelines will enable researchers to reliably identify and
evaluate potential therapeutic candidates targeting this critical domain in the JAK/STAT
signaling pathway.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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